molecular formula C9H14N4 B8798592 N4-cyclopentylpyrimidine-2,4-diamine

N4-cyclopentylpyrimidine-2,4-diamine

Cat. No.: B8798592
M. Wt: 178.23 g/mol
InChI Key: PGLPLLCHSFTVAM-UHFFFAOYSA-N
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Description

N4-Cyclopentylpyrimidine-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Compounds based on the pyrimidine-2,4-diamine structure have been identified as potent inhibitors of various kinase targets relevant to cancer progression . Research indicates that this core structure can be engineered to target anaplastic lymphoma kinase (ALK) and cyclin-dependent kinases (CDKs), which are pivotal in regulating cell cycle transition and gene transcription . Some derivatives have shown promising anti-proliferative activity against diverse cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) . Furthermore, structural analogs of this compound have been explored as modulators of fibroblast Growth Factor Receptor-1 (FGFR-1) kinase activity . The flexibility of the N4-cyclopentyl substitution makes this compound a valuable intermediate or precursor for the design and synthesis of novel bioactive molecules, providing a core template for structure-activity relationship (SAR) studies aimed at developing potential chemotherapeutic agents . This product is intended for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-N-cyclopentylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H14N4/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H3,10,11,12,13)

InChI Key

PGLPLLCHSFTVAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2)N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

N4-Cyclopentylpyrimidine-2,4-diamine has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Antimicrobial Properties

The compound also displays significant antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt cellular processes in bacteria and fungi.

Research Findings

  • Broad Spectrum Activity : Studies have indicated that this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .
  • Mechanism : The exact mechanism of action is still under investigation; however, it is believed to involve the inhibition of key enzymes necessary for bacterial growth and survival.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound has potential applications in treating inflammatory diseases and other proliferative disorders.

Inflammation and Cell Proliferation

  • The compound has been studied for its effects on inflammation and cell proliferation diseases such as restenosis, which is the re-narrowing of blood vessels after treatment .

Case Studies

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Evaluation : A study synthesized various pyrido[3,4-d]pyrimidine derivatives, including this compound, which were evaluated for cytotoxicity against multiple cancer cell lines. Compounds demonstrated selective activity against specific types of cancers .
  • Antimicrobial Testing : Experimental data highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-2,4-diamine Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrimidine-2,4-diamines are highly dependent on substituents at the N2, N4, and C6 positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (N4, C6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N4-cyclopentylpyrimidine-2,4-diamine Cyclopentyl (N4), H (C6) C₉H₁₄N₄ 178.23 Potential kinase/DHFR inhibitor
N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) 4-Cl-2-F-phenyl (N4), 1-naphthylmethyl (C6) C₂₃H₁₈ClFN₅ 441.87 RTK inhibitor; mp 212°C, 70% yield
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine N4-dimethyl (N4), Cl (C6) C₆H₉ClN₄ 172.62 Hydrogen-bonding motifs in crystal structures
6-(4-Methoxyphenyl)-N4-octyl Octyl (N4), 4-methoxyphenyl (C6) C₁₉H₂₈N₄O 340.46 Extended solubility due to alkyl chain
N4-cyclohexyl-5-nitropyrimidine-2,4-diamine Cyclohexyl (N4), NO₂ (C5) C₁₀H₁₅N₅O₂ 237.26 Electronic effects from nitro group
N4-Butyl-2-cyclopropyl-N4,N6-dimethyl Butyl-cyclopropyl (N4, N6) C₁₃H₂₂N₄ 234.34 Discontinued due to stability issues

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclopentyl, naphthylmethyl) enhance target selectivity but may reduce solubility. For example, the cyclopentyl group in the target compound likely improves binding to hydrophobic enzyme pockets .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity and hydrogen-bonding capacity, as seen in the crystal structures of 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine .
  • Solubility : Long alkyl chains (e.g., octyl in ) or methoxy groups improve aqueous solubility but may reduce membrane permeability .
Kinase Inhibition
  • N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) () inhibits receptor tyrosine kinases (RTKs), with a 70% synthesis yield and melting point (mp) of 212°C. Its aryl substituents enhance π-π stacking in kinase active sites .
  • 5-(4-(3-Bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine () targets Toxoplasma gondii DHFR, demonstrating substituent-driven selectivity over human DHFR .
Lysosomal Inhibition
  • 163N (), featuring a 6-methylpyrimidine-2,4-diamine core, inhibits lysosomal proteolytic activity, highlighting the role of methyl groups in lysosome-targeted therapies .
Antitumor and Imaging Agents
  • F-18 labeled pyrimidine-2,4-diamine analogs () are evaluated as tumor imaging agents targeting focal adhesion kinase (FAK), with fluorinated PEG chains optimizing pharmacokinetics .

Preparation Methods

Reagents and Reaction Setup

The Suzuki-Miyaura coupling method utilizes 5-bromo-N4-cyclopentylpyrimidine-2,4-diamine as a starting material. A representative synthesis involves reacting 2,4-dichloro-5-bromopyrimidine with cyclopentylamine in a two-step process. The reaction employs:

  • Catalyst : trans-bis(triphenylphosphine)palladium(II) dichloride (1 mol%)

  • Base : Sodium carbonate (3.6 equiv)

  • Solvents : 1,4-dioxane and water (3:1 ratio)

  • Temperature : 120°C under nitrogen atmosphere.

Procedure and Optimization

The bromopyrimidine intermediate is first synthesized via nucleophilic substitution between 2,4-dichloro-5-bromopyrimidine and cyclopentylamine in dichloromethane/water with an inorganic base. Subsequent Suzuki coupling with 3-chloropyridine-4-boronic acid achieves aryl-aryl bond formation. Critical optimizations include:

  • Reaction Time : 22 hours for complete conversion.

  • Purification : Flash chromatography using 2.5% methanol in dichloromethane yields 80% pure product.

Characterization and Yield

  • Yield : 80% after purification.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d6) : δ 8.64 (s, 1H), 8.50 (d, J = 4.9 Hz, 1H), 7.51 (s, 1H), 7.34 (d, J = 4.9 Hz, 1H).

    • LCMS-ESI : m/z 290.0 (M+H⁺).

Nucleophilic Aromatic Substitution

Single-Step Synthesis

A streamlined approach involves direct substitution of 2,4-dichloropyrimidine with cyclopentylamine. Key parameters include:

  • Solvent : Ethanol or methanol under reflux.

  • Acid-Base Conditions : Hydrochloric acid or sulfuric acid as catalysts.

  • Temperature : 80–100°C for 12–24 hours.

Scalability and Industrial Adaptations

A patent-pending method for palbociclib intermediates highlights:

  • Solvent System : Dichloromethane/water biphasic mixture.

  • Phase Transfer Catalyst : Tetrabutylammonium bromide (TBAB).

  • Yield : 75–85% with >98% purity after recrystallization.

Palladium-Catalyzed Cross-Coupling Variations

Buchwald-Hartwig Amination

A patent (US20040236084A1) describes palladium-catalyzed amination for analogous pyrimidines:

  • Catalyst : Palladium acetate with Xantphos ligand.

  • Base : Diisopropylethylamine (DIEA).

  • Solvent : Dimethylformamide (DMF) at 100°C.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times:

  • Conditions : 150°C for 1 hour.

  • Yield : Comparable to traditional methods (78–82%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling809922ModerateHigh
Nucleophilic Substitution859824HighModerate
Buchwald-Hartwig789718LowLow

Key Observations :

  • The nucleophilic substitution method offers superior scalability and cost efficiency for industrial production.

  • Suzuki coupling provides higher purity but requires expensive palladium catalysts.

Factors Influencing Synthesis Efficiency

Catalyst Selection

  • Palladium Catalysts : trans-bis(triphenylphosphine)palladium(II) dichloride outperforms palladium acetate in Suzuki reactions due to higher stability.

  • Ligand Effects : Bidentate ligands (e.g., Xantphos) enhance catalytic activity in Buchwald-Hartwig amination.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF and 1,4-dioxane improve reaction homogeneity.

  • Temperature Thresholds : Reactions above 100°C accelerate kinetics but risk decomposition.

Characterization and Quality Control

Spectroscopic Techniques

  • NMR Spectroscopy : Confirms substitution patterns via aromatic proton shifts.

  • Mass Spectrometry : Validates molecular weight and detects impurities.

Chromatographic Purity

  • HPLC : Quantifies residual solvents and byproducts (<0.1%).

  • TLC Monitoring : Ensures reaction completion during optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-cyclopentylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

  • The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, cyclopentylamine can react with 2,4-dichloropyrimidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the cyclopentyl group. Reaction time, solvent polarity, and temperature must be optimized to minimize side products (e.g., over-alkylation). Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is often required to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, NH₂ signals at δ 5.6–6.2 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak for C₁₃H₁₈N₄: calc. 230.1534, obs. 230.1536).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amino groups forming N–H···N interactions with pyrimidine ring) .

Q. How is initial biological screening conducted for pyrimidine-2,4-diamine derivatives?

  • In vitro assays : Test enzyme inhibition (e.g., kinases like Trk or CDKs) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?

  • Key modifications :

  • N4-aryl vs. N4-alkyl : Cyclopentyl enhances lipophilicity, improving membrane permeability but may reduce solubility.
  • C6 substituents : Bulky groups (e.g., benzyl) can sterically hinder non-target kinases, enhancing selectivity .
    • Case study : Replacing N4-cyclopentyl with 4-chlorophenyl in a related compound increased TrkA inhibition 10-fold (IC₅₀: 12 nM vs. 120 nM) .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., varying IC₅₀ values across studies)?

  • Potential factors :

  • Assay conditions : ATP concentration (e.g., Km vs. non-Km levels) alters inhibitor potency.
  • Protein purity : Impure kinase preparations yield inconsistent results.
    • Mitigation : Validate findings using orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays) .

Q. What computational strategies predict the binding mode of this compound with its targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

Q. How can this compound be adapted for use in molecular imaging (e.g., PET radiotracers)?

  • Design : Introduce fluorine-18 at metabolically stable positions (e.g., 5-(4-fluorobenzyl) derivatives).
  • Validation : Perform biodistribution studies in murine models; target-to-background ratios >3:1 are ideal .

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